2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent to introduce the bromo group.
Indole Formation: The indole moiety is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
2-bromo-N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but lacks the methyl group on the indole ring.
Uniqueness
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the bromo group and the specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-21-11-14(12-6-3-5-9-16(12)21)17(22)10-20-18(23)13-7-2-4-8-15(13)19/h2-9,11,17,22H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCGJIFLNYLONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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